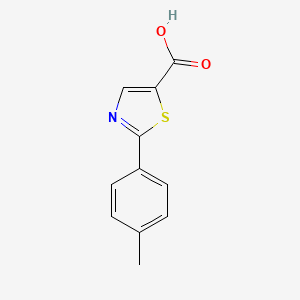
2-P-Tolyl-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-P-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a p-tolyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-P-Tolyl-thiazole-5-carboxylic acid typically involves the reaction of p-tolylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then oxidized to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-P-Tolyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
2-P-Tolyl-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-P-Tolyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
2-P-Tolyl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
Thiazole-5-carboxylic acid: Lacks the p-tolyl group, resulting in different biological activities and chemical reactivity.
2-Methyl-4-p-tolylthiazole-5-carboxylic acid: Similar structure but with an additional methyl group, which can influence its pharmacokinetic properties and biological activity.
Thiazole-5-carboxamide: Substitution of the carboxylic acid group with an amide group alters its solubility and reactivity.
Biological Activity
2-P-Tolyl-thiazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring, which is known for its biological activity. The compound's molecular formula is C10H9N1O2S1, and its molecular weight is approximately 209.25 g/mol. The presence of the thiazole moiety contributes significantly to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, as evidenced by the following IC50 values:
Case Study : In a comparative study, this compound showed enhanced activity when modified with different substituents on the thiazole ring, leading to improved selectivity and potency against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
Research Findings : The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis, which enhances its potential as an antibiotic agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses.
Data Summary :
- Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
- Animal Model : In a mouse model of inflammation, treatment with the compound resulted in a marked reduction in paw edema.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptor activity related to pain and inflammation pathways.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
RBQJEOSGUROZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















